molecular formula C17H13ClFN3O2 B12683394 1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-72-0

1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12683394
CAS No.: 107658-72-0
M. Wt: 345.8 g/mol
InChI Key: QARPKUAWQUUIQC-UHFFFAOYSA-N
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Description

“1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-” is a synthetic organic compound that belongs to the class of ketones This compound is characterized by the presence of a propanone backbone substituted with chlorophenyl, fluorophenyl, hydroxy, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Propanone Backbone: This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Introduction of Substituents: The chlorophenyl, fluorophenyl, hydroxy, and triazolyl groups are introduced through various substitution reactions, often involving halogenation, hydroxylation, and triazole formation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under optimized conditions.

    Automation and Control: Employing automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structural features suggest that it could interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of “1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-” depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring, for example, is known to bind to metal ions and may inhibit the activity of metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
  • 1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
  • 1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Uniqueness

The uniqueness of “1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-” lies in its specific combination of functional groups. The presence of both chlorophenyl and fluorophenyl groups, along with the triazole ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

107658-72-0

Molecular Formula

C17H13ClFN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C17H13ClFN3O2/c18-15-4-2-1-3-14(15)16(23)17(24,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,24H,9H2

InChI Key

QARPKUAWQUUIQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)Cl

Origin of Product

United States

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